molecular formula C9H7ClN2OS B2571312 6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 23070-26-0

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2571312
CAS No.: 23070-26-0
M. Wt: 226.68
InChI Key: VVFXGEKVTMHEKQ-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings. The addition of chlorine, methyl, and sulfanylidene groups to the quinazolinone structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzamide and 2-chloroacetyl chloride.

    Formation of Intermediate: The reaction between 2-aminobenzamide and 2-chloroacetyl chloride in the presence of a base such as triethylamine leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone core structure.

    Introduction of Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the sulfanylidene group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis, cell cycle arrest, and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methyl-3-sulfanylidene-1H-quinazolin-4-one: Similar structure but with different substitution patterns.

    6-chloro-3-methyl-2-thioxo-1H-quinazolin-4-one: Contains a thioxo group instead of a sulfanylidene group.

    6-chloro-3-methyl-2-oxo-1H-quinazolin-4-one: Contains an oxo group instead of a sulfanylidene group.

Uniqueness

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFXGEKVTMHEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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